![molecular formula C19H23N5O2 B2955914 9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-69-8](/img/structure/B2955914.png)
9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimidinone, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and include many natural products such as amino acids, purines, and pyrimidines .
Molecular Structure Analysis
The compound contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group . It also has various substituents attached to the ring, including a 2,3-dimethylphenyl group and an ethyl group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidinone ring and the various substituents. For instance, the carbonyl group could potentially undergo reactions like nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group and the nitrogen atoms in the ring could potentially affect its polarity and solubility .Scientific Research Applications
Adenosine Receptor Affinity and Binding Modes
Compounds similar to the one mentioned have been evaluated for their affinities towards adenosine receptors (ARs), showcasing the potential for selective antagonism at these receptors. For instance, a study on tricyclic pyrimido- and pyrazinoxanthines revealed insights into their binding affinities and modes at human and rat adenosine receptors, indicating small but significant structural variations that could influence binding efficiencies (Szymańska et al., 2016).
Anti-inflammatory Activity
Another aspect of research on similar compounds involves their anti-inflammatory activities. Analogues based on the pyrimidopurinedione ring system have been synthesized and demonstrated to exhibit anti-inflammatory activity in models such as the adjuvant-induced arthritis rat model (AAR), comparing favorably with known anti-inflammatory drugs while lacking some of their side effects (Kaminski et al., 1989).
Cytotoxic Activities
The exploration of cytotoxic activities of structurally related compounds has also been a significant area of research. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving similar core structures, have shown potent cytotoxic activities against various cancer cell lines in vitro, presenting a promising avenue for the development of new anticancer agents (Deady et al., 2003).
Synthesis and Photophysical Properties
Research has also extended to the synthesis methodologies and photophysical properties of related compounds. An efficient one-pot, solvent-free synthesis of 9-aryl/alkyl-octahydroxanthene-1,8-diones was developed, highlighting the simplicity, environmental friendliness, and high yield of this approach. The optical behaviors of these compounds were investigated, showing potential for applications requiring specific photophysical properties (Verma et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(10-7-11-24(15)18)14-9-6-8-12(2)13(14)3/h6,8-9H,5,7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSPIWTGMAOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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